molecular formula C35H40N4O6S2 B11101024 N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)

N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)

Cat. No.: B11101024
M. Wt: 676.8 g/mol
InChI Key: NGKTYTDWYUTBJW-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE is a complex organic compound characterized by its multiple sulfonyl and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of methyl-substituted aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamides. These intermediates are then coupled with acylating agents to introduce the acetyl groups, followed by further functionalization to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and anilino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-methylphenyl)sulfonamide: Similar structure but lacks the acetyl groups.

    N-(4-Methylphenyl)sulfonylacetamide: Contains only one sulfonyl and one acetyl group.

    N,N’-Bis(4-methylphenyl)urea: Similar aromatic structure but different functional groups.

Uniqueness

N-{1-METHYL-2-[(2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)AMINO]ETHYL}-2-{2-METHYL[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETAMIDE is unique due to its combination of multiple sulfonyl and acetyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C35H40N4O6S2

Molecular Weight

676.8 g/mol

IUPAC Name

2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-[[2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C35H40N4O6S2/c1-25-14-18-30(19-15-25)46(42,43)38(32-12-8-6-10-27(32)3)23-34(40)36-22-29(5)37-35(41)24-39(33-13-9-7-11-28(33)4)47(44,45)31-20-16-26(2)17-21-31/h6-21,29H,22-24H2,1-5H3,(H,36,40)(H,37,41)

InChI Key

NGKTYTDWYUTBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C

Origin of Product

United States

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